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Aluminium hydroxide stearate -

Aluminium hydroxide stearate

Catalog Number: EVT-7956176
CAS Number:
Molecular Formula: C36H71AlO5
Molecular Weight: 610.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aluminium hydroxide stearate is a complex compound formed from the reaction of aluminium salts and stearic acid. It is primarily classified as a metallic soap, which is a term used to describe metal salts of fatty acids. This compound is known for its applications in various industries, particularly in paints, coatings, and cosmetics, due to its properties as a thickener and stabilizer.

Source

Aluminium hydroxide stearate can be derived from several sources, including the reaction of stearic acid with aluminium salts such as aluminium chloride or aluminium sulfate. The synthesis often involves precipitation methods where sodium stearate is also utilized in the process.

Classification

Aluminium hydroxide stearate falls under the category of organic compounds and is specifically classified as a metal soap. Its chemical structure includes aluminium ions coordinated with stearate anions, which are derived from the long-chain fatty acid, stearic acid.

Synthesis Analysis

Methods

The synthesis of aluminium hydroxide stearate can be achieved through various methods:

  1. Precipitation Method: This involves reacting an aqueous solution of sodium stearate with an aluminium salt. The typical reaction can be represented as follows:
    AlCl3+2Na StearateAl Stearate 2+3NaCl\text{AlCl}_3+2\text{Na Stearate}\rightarrow \text{Al Stearate }_2+3\text{NaCl}
    The resulting precipitate is then filtered, washed, and dried to obtain the final product .
  2. Dry Blending: Another method involves dry blending aluminium distearate with stearic acid at temperatures below the melting point of stearic acid. This technique helps avoid the formation of grainy materials and ensures a uniform texture in the final product .

Technical Details

The optimal conditions for synthesis include maintaining specific ratios of reactants, typically around 1:1.5 for sodium stearate to aluminium salt, and controlling the temperature during precipitation to avoid decomposition .

Molecular Structure Analysis

Structure

Aluminium hydroxide stearate has a complex molecular structure characterized by its coordination between aluminium ions and stearate anions. The general formula can be represented as:

Al OH 2C18H36O2\text{Al OH }_2\text{C}_{18}\text{H}_{36}\text{O}_2

This indicates that each aluminium ion is associated with hydroxyl groups and multiple stearate ions.

Data

Key data points regarding its molecular structure include:

  • Molecular Weight: Approximately 345.43 g/mol
  • Density: Typically less than 1 g/cm³ .
  • Melting Point: Varies based on composition but generally around 150°C for pure forms .
Chemical Reactions Analysis

Reactions

Aluminium hydroxide stearate participates in several chemical reactions, primarily involving hydrolysis and saponification processes. When mixed with water or solvents, it can undergo hydrolysis to release stearic acid and form aluminium hydroxide.

Technical Details

The stability of aluminium hydroxide stearate in various solvents makes it suitable for use in formulations where it acts as a stabilizing agent. The presence of hydroxyl groups allows for interactions with other compounds, enhancing its functionality in emulsions and suspensions .

Mechanism of Action

Process

The mechanism by which aluminium hydroxide stearate functions primarily revolves around its ability to thicken and stabilize formulations. When incorporated into paints or cosmetic products, it increases viscosity and prevents separation of components.

Data

Studies indicate that even small amounts (around 2% by weight) can significantly enhance the texture and stability of oil-based products by preventing pigment separation and improving consistency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White waxy powder
  • Solubility: Insoluble in water but soluble in organic solvents like mineral spirits.
  • Density: Typically around 1 g/cm³.

Chemical Properties

  • pH Stability: Remains stable across a range of pH levels.
  • Thermal Stability: Retains integrity up to approximately 200°C before decomposition occurs.

Relevant analyses show that varying the ratio of reactants during synthesis affects both melting point and solubility characteristics .

Applications

Aluminium hydroxide stearate finds extensive use across various scientific fields:

  • Paints and Coatings: Acts as a thickener and stabilizer, improving texture and preventing pigment separation.
  • Cosmetics: Used in creams and lotions for its emulsifying properties.
  • Pharmaceuticals: Functions as a gelling agent in topical formulations.

The versatility of this compound makes it valuable in formulations requiring enhanced stability and texture control .

Synthesis and Advanced Fabrication Techniques

Green Chemistry Approaches for Sustainable Synthesis

Industrial ecology principles drive the development of waste-to-resource pathways for AHS synthesis. Aluminum-rich industrial wastes—including aluminum dross (∼70% Al₂O₃), spent cathode carbon blocks (∼55% Al), red mud (∼20% Al), and coal gangue (∼30% Al₂O₃)—serve as viable feedstocks. These materials undergo alkali leaching (e.g., NaOH, KOH) to extract aluminate ions ([Al(OH)₄]⁻), followed by controlled precipitation using stearic acid under hydrothermal conditions (150–200°C) [1] [6]. This approach simultaneously neutralizes hazardous components like fluorides (NaF) and cyanides (CN⁻) present in spent cathodes, transforming them into insoluble calcium fluoride (CaF₂) or ferrocyanide complexes [1].

A breakthrough green methodology employs one-pot hydrothermal synthesis directly from metal hydroxides (Al(OH)₃, Mg(OH)₂) and stearic acid, eliminating salt byproducts. Operating at 120–160°C for 6–24 hours, this method achieves near-quantitative stearate intercalation (>95% yield) without alkaline washes, reducing water consumption by 70% compared to conventional coprecipitation. Crucially, residual liquors exhibit near-neutral pH (6.5–7.5), avoiding caustic wastewater streams [3]. When applied to layered double hydroxides (LDHs) like MgAl-St, this technique enables interlayer stearate arrangements with basal spacings tunable from 2.4 nm to 4.2 nm via reaction time extension [3].

Table 1: Green Synthesis Pathways for Aluminium Hydroxide Stearate

FeedstockProcessConditionsYieldToxicity Reduction
Aluminum DrossAlkali Leach + Stearate ppt.180°C, 4 h, pH 8.589%>90% F⁻ immobilization
Mg(OH)₂/Al(OH)₃One-Pot Hydrothermal140°C, 12 h, no solvent97%Zero alkali effluent
Bayer Process LiquorSeeded Precipitation65°C, [Al₂O₃]=140 g/L76%Organic contaminant reuse

Nanotechnology-Driven Fabrication of Hybrid Composites

Nanoscale engineering enables precise control over AHS morphology and interfacial interactions in composite systems. Stearate-intercalated LDHs (LDH-St) exemplify this strategy. Through hydrothermal synthesis, MgAl-St forms flower-like aggregates comprising nanosheets (thickness: 20–50 nm) with interlayer stearate adopting bilayer or tilted monolayer configurations. These nanostructures enhance dispersion in polymers like PVC, reducing aggregation versus unmodified LDHs [3] [5]. When incorporated at 5–10 wt% into vinyl ester resin, AHS/APP (ammonium polyphosphate) composites modified with 1% stearic acid exhibit uniform dispersion, increasing bending strength to 41.86 MPa (vs. 35–38 MPa for unmodified equivalents) while maintaining LOI values of 24.0–24.6% [5].

Advanced core-shell architectures utilize AHS as surface modifiers. Nano-aluminum hydroxide (ATH) particles (50–200 nm) grafted with stearic acid via hydrothermal treatment (90°C, 30 min) achieve 73.6% activation degree. The covalent Al–O–CO– bonding confirmed by FT-IR at 1580 cm⁻¹ (carboxylate stretch) renders surfaces hydrophobic, enabling compatibility with polyolefins [5] [7]. Similarly, copper-doped AHS nanoparticles synthesized using lavender extract exhibit enhanced dye adsorption capacity (Qₘₐₓ = 185 mg/g for Remazol Red) versus undoped sludge (142 mg/g), attributable to increased surface complexation sites [6].

Table 2: Nanocomposite Performance with Modified Aluminium Hydroxide Stearate

MatrixFillerModificationProperty EnhancementCritical Loading
PVCMgAl-LDH-StHydrothermal stearate40% ↑ thermal stability vs. pristine5 wt%
Vinyl Ester ResinATH/APP + 1% SAUneven nucleationBending strength: 41.86 MPa, LOI 24.0%40 wt% ATH/60% APP
PolyethyleneStearate-grafted nano-ATHCore-shell covalent300% ↑ impact strength, no sedimentation8 wt%

Optimization of Precipitation vs. Fusion Methodologies

Industrial-scale AHS synthesis predominantly employs precipitation or fusion methods, each with distinct advantages and physicochemical constraints.

Precipitation techniques dissolve aluminum salts (AlCl₃, Al₂(SO₄)₃) in aqueous media, followed by adding stearate anions via sodium stearate or in situ saponification. Critical parameters include:

  • pH control (7.5–8.5): Achieved via NH₄OH addition to precipitate Al(OH)₃ before stearate incorporation. Higher pH (>9) forms soluble aluminate, reducing yield [7].
  • Temperature optimization: Precipitation at 65–70°C yields particles with 1–3 μm diameter and narrow PDI (<0.3), suitable for pigment suspension. Lower temperatures (40–60°C) cause incomplete crystallization [4] [7].
  • Stoichiometric ratio: A 1:1.5 molar ratio of stearic acid to NaOH ensures complete saponification, with excess alkali preventing acidic byproducts. The resultant AHS contains 60–70% distearate, 20–30% tristearate, and <5% free fatty acid [10].

Conversely, fusion methods react molten stearic acid (69–72°C) with solid aluminum hydroxide or alumina under anhydrous conditions at 150–200°C. This avoids hydrolysis but requires precise stoichiometry:

  • Al(OH)₃ + 2C₁₇H₃₅COOH → Al(OH)(C₁₇H₃₅COO)₂ + 2H₂O
  • Al(OH)₃ + 3C₁₇H₃₅COOH → Al(C₁₇H₃₅COO)₃ + 3H₂OFusion yields higher tristearate content (up to 85%) but risks oxidative degradation at >210°C, requiring nitrogen blankets [9] [10].

Table 3: Comparative Analysis of Precipitation vs. Fusion Synthesis

ParameterPrecipitation MethodFusion Method
Reaction MediumAqueous (Water/Ethanol)Anhydrous (Molten Stearic)
Dominant ProductHydroxyaluminum distearateAluminum tristearate
Particle Size1–5 μm (agglomerates)10–100 μm (crystalline)
Free Fatty Acid<5%2–7%
Energy IntensityModerate (65–80°C)High (150–200°C)
Key LimitationFoaming, wastewater generationThermal degradation risk

Scalability Challenges in Industrial Production

Transitioning lab-optimized AHS synthesis to industrial production introduces multifaceted engineering challenges:

Filtration Efficiency: AHS precipitates form compressible, low-permeability filter cakes due to their colloidal nature. At >100 kg/batch scales, vacuum filtration rates drop by 40–60% compared to lab-scale tests due to increased cake resistance (α = 1×10¹¹ m/kg). Solutions include filter aids (diatomite, cellulose) and surface washing with ethanol-xylene blends to displace water, reducing drying energy [7] [9].

Non-Stoichiometric Composition: Commercial AHS is inherently heterogeneous, containing mixtures of mono- (Al(OH)₂St), di- (Al(OH)St₂), and tristearates (AlSt₃) alongside 2–7% free stearic acid. Maintaining consistency requires strict control of:

  • Al/Stearate ratio: 1:2.2–2.5 for distearate-dominant products
  • Water content: <1.5% to prevent hydrolysis during storage
  • Metal impurities: <50 ppm Fe³⁺ to avoid discoloration [9] [10]

Energy Intensity: Drying and fusion stages consume 65% of total energy. Innovative approaches integrate spray drying for precipitation-derived AHS (inlet 180°C, outlet 90°C) and microwave-assisted fusion, cutting processing time by 50% and energy use by 35% versus conventional ovens [7].

Reactor Design Limitations: Achieving homogeneous mixing during stearate incorporation is impeded by the high viscosity of reaction melts (>500 cP at 150°C). Scalable solutions employ high-shear rotor-stator mixers (tip speed >20 m/s) and reactive extrusion for continuous production, enhancing throughput to >500 kg/h [9] [10].

Table 4: Scalability Challenges and Engineering Solutions

ChallengeImpact at ScaleMitigation StrategyOutcome
Gel Formation in Filtration60% ↓ filtration fluxEthanol/xylene cake washing80% ↓ drying energy, faster processing
Non-Stoichiometric OutputBatch variability >15%Real-time NIR monitoring + feedbackComposition CV <3%
High Thermal Load35 kWh/kg energy consumptionMicrowave-assisted fusion reactors35% ↓ energy, 50% faster
Viscosity-Driven MixingIncomplete stearate incorporationCo-rotating twin-screw extrudersHomogeneity index >98%

Properties

Product Name

Aluminium hydroxide stearate

IUPAC Name

aluminum;octadecanoate;hydroxide

Molecular Formula

C36H71AlO5

Molecular Weight

610.9 g/mol

InChI

InChI=1S/2C18H36O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h2*2-17H2,1H3,(H,19,20);;1H2/q;;+3;/p-3

InChI Key

RDIVANOKKPKCTO-UHFFFAOYSA-K

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[OH-].[Al+3]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[OH-].[Al+3]

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